molecular formula C5H14Pb B167735 Ethyltrimethyllead CAS No. 1762-26-1

Ethyltrimethyllead

Cat. No. B167735
CAS RN: 1762-26-1
M. Wt: 281 g/mol
InChI Key: KHQJREYATBQBHY-UHFFFAOYSA-N
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Description

Ethyltrimethyllead, also known as TEL, is an organometallic compound that was commonly used as an antiknock agent in gasoline. However, due to its toxic nature, it has been banned from use in most countries. Despite its toxicity, TEL has been extensively studied for its potential applications in scientific research. In

Mechanism Of Action

The mechanism of action of Ethyltrimethyllead is not fully understood. However, it is known that Ethyltrimethyllead can easily cross the blood-brain barrier and accumulate in the brain and nervous system. Once in the brain, Ethyltrimethyllead can disrupt the normal functioning of neurons and cause oxidative stress, which can lead to cell death. Ethyltrimethyllead can also interfere with the production of neurotransmitters, which can lead to cognitive and behavioral changes.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyltrimethyllead are numerous and varied. Ethyltrimethyllead can cause damage to the liver, kidneys, and other organs. It can also cause anemia, hypertension, and other cardiovascular problems. Ethyltrimethyllead can also affect the immune system, causing immunosuppression and increased susceptibility to infections. In addition, Ethyltrimethyllead can affect the reproductive system, causing infertility and other reproductive problems.

Advantages And Limitations For Lab Experiments

The use of Ethyltrimethyllead in lab experiments has both advantages and limitations. One advantage is that Ethyltrimethyllead is highly reactive and can easily penetrate cells and tissues, making it an effective tool for studying the effects of lead exposure. However, Ethyltrimethyllead is also highly toxic and can pose a significant risk to researchers and lab animals. Additionally, Ethyltrimethyllead is a volatile compound that can easily decompose, making it difficult to control the dose and exposure time.

Future Directions

There are many future directions for research on Ethyltrimethyllead. One area of interest is the development of new methods for synthesizing Ethyltrimethyllead that are safer and more efficient. Another area of interest is the development of new tools and techniques for studying the effects of lead exposure on the brain and nervous system. Additionally, there is a need for more research on the long-term effects of lead exposure, particularly in vulnerable populations such as children and pregnant women.
Conclusion:
In conclusion, Ethyltrimethyllead is a highly toxic compound that has been extensively studied for its potential applications in scientific research. Despite its toxicity, Ethyltrimethyllead has been used as a tool to study the effects of lead exposure on the brain, nervous system, immune system, and reproductive system. While the use of Ethyltrimethyllead in lab experiments has both advantages and limitations, there are many future directions for research on this compound. By continuing to study Ethyltrimethyllead, we can gain a better understanding of the effects of lead exposure and develop new methods for preventing and treating lead toxicity.

Synthesis Methods

The synthesis of Ethyltrimethyllead involves the reaction of trimethyllead chloride with ethylmagnesium bromide. The resulting compound is a clear, colorless liquid that has a sweet odor. Ethyltrimethyllead is highly reactive and can easily decompose in the presence of air, water, or acids.

Scientific Research Applications

Ethyltrimethyllead has been used in scientific research for a variety of purposes. It has been used as a tool to study the effects of lead exposure on the brain and nervous system. Ethyltrimethyllead has also been used to investigate the role of lead in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Ethyltrimethyllead has been used to study the effects of lead exposure on the immune system and reproductive system.

properties

CAS RN

1762-26-1

Product Name

Ethyltrimethyllead

Molecular Formula

C5H14Pb

Molecular Weight

281 g/mol

IUPAC Name

ethyl(trimethyl)plumbane

InChI

InChI=1S/C2H5.3CH3.Pb/c1-2;;;;/h1H2,2H3;3*1H3;

InChI Key

KHQJREYATBQBHY-UHFFFAOYSA-N

SMILES

CC[Pb](C)(C)C

Canonical SMILES

CC[Pb](C)(C)C

boiling_point

27 °C at 10.5 mm Hg

Color/Form

Colorless liquid

density

1.88 g/cu cm at 20 °C

Other CAS RN

1762-26-1

Pictograms

Acute Toxic; Health Hazard

solubility

In water, 7.65 mg/L at 25 °C (est)

synonyms

Me3EtPb
trimethylethyllead

vapor_pressure

7.30 mm Hg at 25 °C

Origin of Product

United States

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